REACTION_CXSMILES
|
C(N(CCCC)CCCC)CCC.[F:14][C:15]([F:27])([F:26])[CH:16]([C:22]([F:25])([F:24])[F:23])[C:17](OCCl)=O>>[F:14][C:15]([F:27])([F:26])[C:16]([C:22]([F:25])([F:24])[F:23])=[CH2:17]
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Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(CCC)N(CCCC)CCCC
|
Name
|
Monochloromethyl 2-trifluoromethyl-3,3,3-trifluoropropanoate
|
Quantity
|
4.88 g
|
Type
|
reactant
|
Smiles
|
FC(C(C(=O)OCCl)C(F)(F)F)(F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a four necked 100 ml flask equipped with a condenser, a dropping funnel
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Type
|
CUSTOM
|
Details
|
was continued at the same temperature as above for 3 hours
|
Duration
|
3 h
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
WASH
|
Details
|
was washed with an alkaline solution
|
Type
|
CUSTOM
|
Details
|
dried with alumina
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
DISTILLATION
|
Details
|
The resultant liquid was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=C)C(F)(F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.49 g | |
YIELD: CALCULATEDPERCENTYIELD | 75.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |